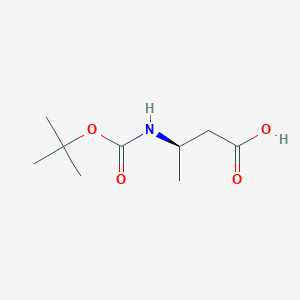

(R)-N-Boc-3-aminobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936208 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159991-23-8, 15991-23-8 | |

| Record name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159991-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15991-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-3-aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-aminobutyric acid is a chiral, non-proteinogenic beta-amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the synthesis of complex peptide analogs and other bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3] The Boc protecting group enhances its solubility in organic solvents, facilitating its use in a wide range of chemical reactions. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 159991-23-8 | [1] |

| Molecular Formula | C9H17NO4 | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 104-107 °C | [3][4] |

| Boiling Point | 339.5±25.0 °C (Predicted) | [3][4] |

| Density | 1.101±0.06 g/cm3 (Predicted) | [3][4] |

| pKa | 4.43±0.10 (Predicted) | [3][4] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][4] |

Solubility: The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] It is slightly soluble in water.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals confirming the structure:

-

δ 4.92 (s, 1H): Corresponds to the proton of the carbamate group (NH).

-

δ 4.14-3.96 (m, 2H): Represents the methine proton (CH) adjacent to the nitrogen and one of the methylene protons (CH₂).

-

δ 2.56 (d, J=5.2 Hz, 2H): Corresponds to the methylene protons (CH₂) adjacent to the carboxylic acid.

-

δ 1.45 (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.

-

δ 1.25 (d, J=6.9 Hz, 3H): Represents the three protons of the methyl group (CH₃).[1]

Synthesis and Experimental Protocols

This compound is typically synthesized by the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Boc Protection of (R)-3-aminobutyric acid

This protocol details the synthesis of this compound from (R)-3-aminobutyric acid.

Materials:

-

(R)-3-aminobutyric acid

-

Dioxane

-

Water

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EtOAc)

-

1 M aqueous potassium bisulfate (KHSO₄)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend (R)-3-aminobutyric acid (2.415 g, 23.42 mmol) in a solvent mixture of dioxane (15 mL) and water (15.00 mL) at room temperature with stirring.[1]

-

Add triethylamine (TEA, 4.90 mL, 35.1 mmol) dropwise to the suspension, resulting in a light brown solution.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Add di-tert-butyl dicarbonate (4.69 g, 26.9 mmol) in one portion.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

-

Upon completion, partition the mixture between water (80 mL) and ethyl acetate (EtOAc, 80 mL).[1]

-

Separate the aqueous layer and wash it with EtOAc.[1]

-

Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.[1]

-

Extract the acidified aqueous layer with EtOAc (2 x 80 mL).[1]

-

Combine the organic extracts, wash with saturated aqueous NaCl (2 x 80 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.[1]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a non-proteinogenic amino acid that is highly valuable for synthesizing complex peptide analogs.[1][2] Its defined stereochemistry and the presence of the Boc protecting group allow for its controlled incorporation into peptide chains during solid-phase or solution-phase synthesis.

Key Application Areas:

-

Peptide Analog Synthesis: It serves as a fundamental building block for creating peptides with modified backbones. These modifications can enhance proteolytic stability, improve receptor binding affinity, and modulate the pharmacological properties of the parent peptide.[1]

-

GABA Analogues and Uptake Inhibitors: The parent compound, 3-aminobutyric acid, is an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6] Consequently, derivatives of this compound are explored in the development of GABA uptake inhibitors, which are of significant interest for treating neurological disorders such as epilepsy and anxiety.[7]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the unprotected form, (R)-3-aminobutyric acid, is an important raw material for the production of dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS.[8]

-

Prodrug Development: Amino acids are widely used in prodrug design to improve the pharmacokinetic properties of drugs.[] The structure of this compound makes it a candidate for conjugation with drug molecules to enhance their solubility, stability, and bioavailability.[]

Caption: Key application areas of this compound.

References

- 1. This compound | 159991-23-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 159991-23-8 [chemicalbook.com]

- 5. (S)-N-Boc-3-aminobutyric acid | 158851-30-0 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Introduction: The Significance of a Chiral Building Block

An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric Acid: Synthesis, Applications, and Analysis

In the landscape of modern pharmaceutical development, the precision of molecular architecture is paramount. Chiral intermediates serve as the foundational blueprints for countless therapeutic agents, where a single stereocenter can dictate the difference between potent efficacy and undesirable off-target effects. This compound, a non-proteinogenic β-amino acid, has emerged as a crucial chiral building block. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine of the (R)-enantiomer of 3-aminobutyric acid, renders it an exceptionally versatile tool for medicinal chemists and process developers.

This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis methodologies, critical applications in drug discovery, and the analytical techniques required to ensure its quality and purity. As a cornerstone for the synthesis of peptide analogs and active pharmaceutical ingredients (APIs), a thorough understanding of this molecule is essential for researchers and scientists in the field.[1][2]

Core Physicochemical Properties

The identity and purity of a chemical intermediate are defined by its physicochemical properties. These characteristics govern its behavior in reactions, its solubility, and its stability. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 159991-23-8 | [1][3][4] |

| Chemical Name | (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | [1][3] |

| Synonyms | Boc-D-β-Homoalanine, (R)-Boc-β-Abu-OH | [5] |

| Molecular Formula | C₉H₁₇NO₄ | [1][3] |

| Molecular Weight | 203.24 g/mol | [1][5] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | 104-107 °C | [3][5] |

| pKa (Predicted) | 4.43 ± 0.10 | [5][6] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5][6] |

Chemical Structure:

(Image generated based on IUPAC name)

Synthesis: From Precursor to Protected Intermediate

The reliable synthesis of this compound is critical for its application in multi-step pharmaceutical manufacturing. The most common laboratory-scale approach involves the protection of the commercially available chiral precursor, (R)-3-aminobutyric acid.

Causality in the Synthetic Protocol

The chosen protocol is a straightforward N-acylation reaction. The Boc protecting group is installed using di-tert-butyl dicarbonate (Boc₂O). This electrophilic reagent is ideal due to its high reactivity with nucleophilic amines and the benign nature of its byproducts (tert-butanol and CO₂). The reaction requires a base, such as triethylamine (TEA), to deprotonate the ammonium group of the amino acid starting material, thereby activating the amine as a nucleophile to attack the Boc anhydride.[1] The solvent system, a mixture of dioxane and water, is selected to solubilize both the polar amino acid and the nonpolar Boc anhydride, facilitating a homogenous reaction environment.[1]

Detailed Step-by-Step Synthesis Protocol

-

Step 1: Solubilization of Starting Material

-

Suspend (R)-3-aminobutyric acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Rationale: This solvent system effectively dissolves both the zwitterionic amino acid and the organic Boc anhydride.

-

-

Step 2: Basification

-

With stirring at room temperature, add triethylamine (1.5 eq.) dropwise to the suspension. Continue until a clear solution is obtained.

-

Rationale: TEA acts as an organic base to deprotonate the amine, making it nucleophilic without introducing inorganic salts that can be difficult to remove.

-

-

Step 3: Introduction of Protecting Group

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.15 eq.) in a single portion.

-

Rationale: Cooling the reaction controls the exothermicity of the acylation. A slight excess of Boc₂O ensures the complete conversion of the starting material.

-

-

Step 4: Reaction

-

Allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Rationale: The reaction is typically complete overnight, allowing for convenient workflow scheduling. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 5: Workup and Extraction

-

Partition the completed reaction mixture between water and ethyl acetate.

-

Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.[1]

-

Rationale: This liquid-liquid extraction isolates the desired water-soluble carboxylate salt from organic-soluble impurities.

-

-

Step 6: Acidification and Isolation

-

Acidify the aqueous layer to a pH of ~3 using 1 M aqueous potassium bisulfate (KHSO₄).[1]

-

Extract the acidified aqueous layer twice with ethyl acetate.

-

Rationale: Acidification protonates the carboxylate, rendering the final product neutral and soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous phase.

-

-

Step 7: Final Purification

-

Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.[1]

-

Rationale: The brine wash removes residual water, and the drying agent ensures the complete removal of moisture before concentration, preventing hydrolysis and yielding a pure, solid product.

-

Synthesis Workflow Diagram

References

(R)-N-Boc-3-aminobutyric acid molecular weight and formula

An In-depth Technical Guide to (R)-N-Boc-3-aminobutyric acid: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides the core molecular information for this compound, a non-proteinogenic amino acid utilized in the synthesis of peptide analogs.[1]

Molecular Data

The essential molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₇NO₄ | [1][2][3][4] |

| Molecular Weight | 203.24 g/mol | [1][4][5] |

Structural Composition

This compound is composed of a core aminobutyric acid structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The "(R)" designation specifies the stereochemistry at the chiral center.

References

Technical Guide: Physicochemical Properties of (R)-N-Boc-3-aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of (R)-N-Boc-3-aminobutyric acid, a chiral building block frequently utilized in the synthesis of peptide analogs and other pharmaceutical compounds. This document outlines its melting point and density, along with detailed experimental protocols for their determination.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, characterization, and application in synthetic chemistry. The following table summarizes its reported melting point and predicted density.

| Property | Value | Source |

| Melting Point | 104-107 °C | [1][2][3] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

Accurate determination of the melting point and density is fundamental for verifying the purity and identity of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Filling: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) can be used for an initial determination.

-

Precise Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point. Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the melting range.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas supply (or other inert gas)

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of the dry this compound powder using an analytical balance.

-

Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

-

Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

-

Analysis: The instrument will automatically purge the chamber with helium gas and then perform a series of pressure measurements as the gas expands from a reference chamber into the sample chamber.

-

Volume and Density Calculation: Based on the pressure changes, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then calculated by dividing the mass of the sample by its measured volume.[2]

Logical Workflow for Synthesis and Application

This compound serves as a crucial chiral intermediate in the synthesis of modified peptides and other complex organic molecules. The following diagram illustrates a generalized workflow from its synthesis to its application in drug development.

Caption: Generalized workflow for the synthesis and application of this compound.

References

A Technical Guide to the Solubility of (R)-N-Boc-3-aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (R)-N-Boc-3-aminobutyric acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information and detailing a general experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound, also known as Boc-D-β-homoalanine, is a protected form of (R)-3-aminobutyric acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine is widely utilized in peptide synthesis and other areas of organic chemistry to prevent unwanted side reactions. Understanding the solubility of this compound is crucial for its handling, formulation, and application in various experimental and manufacturing processes.

Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative solubility information has been compiled from various sources. The following table summarizes the known solubility characteristics of this compound in a range of common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1][2] |

| Chloroform | Soluble | [1][2] |

| Dichloromethane | Soluble | [1][2] |

| Ethyl Acetate | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Acetone | Soluble | [1][2] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature, purity of the compound, and the specific grade of the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid compound like this compound in a specific solvent. This method, often referred to as the shake-flask method, is a reliable technique for obtaining quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Vials with tight-fitting caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a calibrated NMR)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the compound and solvent system and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or a volumetric flask to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

-

Gravimetric Method: If the solvent is volatile and the compound is not, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Chromatographic Method (e.g., HPLC): Dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve.

-

Spectroscopic Method (e.g., UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Diagrams and Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

This comprehensive guide provides the available solubility information for this compound and a detailed protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable and accurate solubility data essential for their scientific endeavors.

References

biological activity of (R)-N-Boc-3-aminobutyric acid derivatives

An In-Depth Technical Guide to the Biological Activity of (R)-N-Boc-3-Aminobutyric Acid Derivatives

Introduction

This compound is a chiral non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates its use in complex organic syntheses, particularly in the creation of peptide analogs and other novel therapeutic agents.[1] This guide explores the biological activities of derivatives synthesized from this scaffold, focusing on their potential as enzyme inhibitors and therapeutic compounds. While γ-aminobutyric acid (GABA) derivatives are widely recognized as central nervous system (CNS) depressants targeting GABA receptors, recent research has expanded their scope to include targets like Branched-chain Amino Acid Transaminase 1 (BCAT1) for applications in oncology.[2][3]

Biological Activity and Therapeutic Potential

The derivatization of the (R)-3-aminobutyric acid backbone allows for the exploration of diverse biological targets. The stereochemistry of these derivatives is often crucial, with the (R)-enantiomer frequently reported to be more biologically active than the (S)-enantiomer in various contexts.[2]

Enzyme Inhibition: BCAT1

A significant area of research for GABA derivatives is the inhibition of Branched-chain Amino Acid Transaminase 1 (BCAT1), an enzyme implicated in the progression of certain cancers, including tyrosine kinase inhibitor (TKI)-resistant lung cancer.[3] Researchers have identified a novel BCAT1 inhibitor, WQQ-345, which features a unique bridged bicyclic skeleton attached to a GABA framework.[3] Structure-activity relationship (SAR) studies on derivatives of this compound have revealed key insights:

-

Stereochemistry : Inversion of the chiral center at the 3-position of the GABA backbone can slightly increase inhibitory activity.[3]

-

Bridged Bicycle Moiety : The size and structure of the bridged bicycle are critical. Ring expansion from a bicyclo[2.2.1]heptane to a bicyclo[3.2.1]octene skeleton (as in compound 7 ) led to the most potent activity in the series.[3]

-

Orientation : The activity was consistently better when the aminomethyl moiety adopted an endo orientation relative to the bridged bicycle.[3]

These findings highlight the potential for developing highly potent and selective BCAT1 inhibitors based on the this compound scaffold for cancer therapy.

Quantitative Data on Biological Activity

The inhibitory effects of various γ-aminobutyric acid derivatives containing bridged bicyclic skeletons have been quantified against the BCAT1 enzyme. The data is summarized in the table below.

| Compound ID | Description | IC50 (µM) |

| WQQ-345 | Parent compound with (S)-GABA backbone | 4.87 |

| 1 | Epimer of WQQ-345 with (R)-GABA backbone | 4.68 |

| 2 | Derivative with (R)-GABA backbone and C=C bond | 4.86 |

| 3 | Derivative with (S)-GABA backbone and C=C bond | 4.41 |

| 4 | Ring-expanded bicyclo[2.2.2]octane derivative | 3.51 |

| 7 | Ring-expanded bicyclo[3.2.1]octene derivative | 0.78 |

| 8 | Ring-expanded bicyclo[3.3.1]nonane derivative | 10.37 |

| Table 1: Inhibitory activity of bridged bicyclic γ-aminobutyric acid derivatives against the BCAT1 enzyme. Data sourced from Zhang et al., 2021.[3] |

Experimental Protocols & Methodologies

General Synthesis of Bridged Bicyclic GABA Derivatives

This protocol outlines the synthetic route for creating derivatives such as WQQ-345 and its analogs, which involves the coupling of a protected amino acid with a bicyclic amine.[3]

Caption: General workflow for the synthesis of bridged bicyclic GABA derivatives.

Methodology:

-

Coupling Reaction: N-Boc-L-amino acids are coupled with the desired bridged bicyclic amine using a coupling reagent such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide) in the presence of a base like triethylamine (Et3N) in a solvent like dimethylformamide (DMF).[4] The reaction is typically initiated at 0°C and allowed to proceed to completion.

-

Purification: The resulting N-Boc protected intermediate is purified using standard techniques like column chromatography.

-

Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2) to yield the final amine salt.[3][5]

-

Characterization: The structure and purity of the final compounds are confirmed by IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[4]

BCAT1 Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of BCAT1.[3]

Caption: Workflow for the BCAT1 enzyme inhibition fluorescence-based assay.

Methodology:

-

Reagents: Purified recombinant human BCAT1 enzyme, L-Leucine, α-Ketoglutarate (α-KG), L-Glutamate Dehydrogenase (GLDH), NADH, and the test compound dissolved in DMSO are required.[6]

-

Assay Setup: The assay is performed in a 96-well plate. Diluted test compound or DMSO (for control) is added to the wells.

-

Reaction Initiation: A reagent mix containing L-Leucine, α-KG, GLDH, and NADH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared. The reaction is initiated by adding the BCAT1 enzyme to the wells.[6]

-

Measurement: The BCAT1 enzyme converts L-Leucine and α-KG to α-ketoisocaproate (α-KIC) and L-Glutamate. The coupled enzyme, GLDH, then reduces α-KIC back to leucine while oxidizing NADH to NAD+. The consumption of NADH, which is fluorescent, is monitored over time using a plate reader.[3]

-

Data Analysis: The rate of NADH consumption is proportional to BCAT1 activity. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.[3]

Methodology:

-

Cell Seeding: Cancer cells (e.g., TKI-resistant lung cancer cell lines) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Relevant Signaling Pathway: GABAergic Neurotransmission

While the derivatives discussed above target BCAT1, the broader class of GABA derivatives are known modulators of the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[2] Understanding this context is crucial for drug development professionals.

Caption: Simplified diagram of a GABAergic synapse showing GABA synthesis and action.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. While the foundational role of GABA analogs in neuroscience is well-established, recent research has successfully expanded their therapeutic applicability into oncology by targeting enzymes like BCAT1. The quantitative data and structure-activity relationships identified for bridged bicyclic derivatives provide a clear roadmap for the rational design of next-generation inhibitors. The detailed experimental protocols supplied in this guide offer a practical framework for researchers to synthesize and evaluate novel compounds based on this valuable chiral building block. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives to translate their potent in vitro activity into effective clinical candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

(R)-N-Boc-3-aminobutyric Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-3-aminobutyric acid , a chiral building block, is of significant interest in medicinal chemistry and drug development, primarily for its role in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its safety, handling, and key experimental protocols to ensure its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 159991-23-8 | |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 104-107 °C | [2] |

| Boiling Point | 339.5 ± 25.0 °C (Predicted) | [2] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid | [1] |

| pKa | 4.43 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C, Sealed in a dry place | [2] |

Safety and Hazard Information

While comprehensive toxicological data for this compound is not available, information from safety data sheets (SDS) for similar compounds and the unprotected form, (R)-3-aminobutanoic acid, provides guidance on potential hazards. The unprotected form is known to cause skin and eye irritation.[3] Standard laboratory precautions should be observed at all times.

GHS Hazard Classification (for related compounds)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

Note: This classification is for the unprotected form, (R)-3-aminobutanoic acid, and should be considered as a potential hazard for this compound.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention. |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions (cool, dry place).[4]

-

Conditions to Avoid: Avoid moisture and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Experimental Protocols

This compound is primarily used as a building block in organic synthesis.[5] The following protocols outline its synthesis, characterization, and a common application.

Synthesis of this compound

This protocol describes the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

-

(R)-3-aminobutyric acid

-

Dioxane

-

Water

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EtOAc)

-

1 M aqueous potassium bisulfate (KHSO₄)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend (R)-3-aminobutyric acid (1 equivalent) in a mixture of dioxane and water at room temperature with stirring.

-

Add triethylamine (1.5 equivalents) dropwise to the suspension.

-

Cool the reaction mixture to 0°C.

-

Add di-tert-butyl dicarbonate (1.15 equivalents) in one portion.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Partition the mixture between water and ethyl acetate.

-

Separate the aqueous layer and wash it with ethyl acetate.

-

Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.

-

Extract the aqueous layer with ethyl acetate (2 times).

-

Combine the organic extracts, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the Boc group (a singlet at ~1.45 ppm for the 9 protons of the tert-butyl group) and the protons of the aminobutyric acid backbone.[6]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

2. High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: Reversed-phase HPLC is a common method to determine the purity of the product.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Stationary Phase: A C18 column is typically used.

-

Detection: UV detection at a wavelength around 210-220 nm.

-

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Functional Group Analysis: FT-IR spectroscopy can confirm the presence of key functional groups.

-

N-H stretch: Around 3300-3500 cm⁻¹ (from the carbamate).

-

C=O stretch: Two distinct peaks for the carbamate (~1700 cm⁻¹) and the carboxylic acid (~1715 cm⁻¹).

-

C-O stretch: Around 1160 cm⁻¹.

-

Caption: Analytical workflow for the characterization of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for incorporating a β-amino acid moiety into a peptide chain using Boc-strategy SPPS.

General Steps for Incorporation:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the first C-terminal amino acid.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids in the desired sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF).

Biological Activity

This compound itself is not known to have significant biological activity. Its primary role is that of a synthetic intermediate. By incorporating it into peptides, researchers can create peptidomimetics with enhanced properties such as increased metabolic stability and constrained conformations, which can lead to improved receptor affinity and selectivity.[] The biological activity of the final peptidomimetic is determined by the overall sequence and structure of the molecule.

Conclusion

This compound is a key building block for the synthesis of modified peptides and other complex molecules. While it presents moderate handling hazards, adherence to standard laboratory safety protocols can ensure its safe use. The experimental procedures outlined in this guide provide a foundation for its synthesis, characterization, and application in the development of novel therapeutics and research compounds.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound CAS#: 159991-23-8 [chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Aza-beta(3)-amino acid containing peptidomimetics as cAMP-dependent protein kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 159991-23-8 [chemicalbook.com]

- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for (R)-N-Boc-3-aminobutyric acid

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral building block of significant interest in the pharmaceutical industry, particularly in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the amino functionality due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The protocol is based on the reaction of (R)-3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme

The overall reaction for the Boc protection of (R)-3-aminobutyric acid is as follows:

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for this compound.

| Parameter | Value | Reference |

| Starting Material | (R)-3-aminobutyric acid | [1] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Carbonate | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 25°C | [1] |

| Reaction Time | 2-6 hours | [1] |

| Yield | 93.5% | [1] |

| Purity (HPLC) | 98% | [1] |

Experimental Protocol

This protocol details the synthesis of this compound from (R)-3-aminobutyric acid.

Materials:

-

(R)-3-aminobutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 103 g of (R)-3-aminobutyric acid and 105 g of sodium carbonate in 500 mL of water.[1]

-

Addition of (Boc)₂O: To the stirred solution, add 218 g of di-tert-butyl dicarbonate.[1]

-

Reaction: Allow the reaction mixture to stir at 25°C for 2-6 hours.[1] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up:

-

Purification:

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[1]

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

¹H NMR (400MHz, DMSO-d6): δ 12.111 (1H, s, COOH), 6.725-6.744 (1H, d, J=7.6Hz, NH), 3.745-3.815 (1H, m, CH), 2.180-2.422 (2H, m, CH₂), 1.368 (9H, s, 3CH₃), 1.037 (3H, d, J=6.4Hz, CH₃).[1]

-

HPLC: To determine the chemical purity. A purity of 98% has been reported.[1]

-

Chiral HPLC: To confirm the enantiomeric purity of the product. This is a critical step for applications in chiral drug synthesis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

-

Handle hydrochloric acid with care as it is corrosive.

-

Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for the Preparation of N-Boc-β-Amino Acid Methyl Esters

Introduction

N-Boc-β-amino acid methyl esters are pivotal building blocks in modern medicinal chemistry and drug development. Their incorporation into peptide backbones yields peptidomimetics with remarkable properties, including enhanced stability against enzymatic degradation, which can improve oral bioavailability and therapeutic efficacy.[1][2] The β-amino acid structure introduces a critical methylene unit into the peptide chain, altering the conformational landscape and often inducing stable secondary structures like helices and turns.[1] The N-tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of conditions, yet it can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary synthetic strategies for preparing N-Boc-β-amino acid methyl esters. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key synthetic methods, empowering researchers to adapt and troubleshoot these protocols effectively. The methods covered include the classical Arndt-Eistert homologation, conjugate addition reactions, and modern asymmetric and safer alternative routes.

Method 1: Arndt-Eistert Homologation of N-Boc-α-Amino Acids

The Arndt-Eistert reaction is a cornerstone of organic synthesis for the one-carbon homologation of carboxylic acids. It remains a widely used method for converting readily available, enantiopure N-Boc-α-amino acids into their corresponding β-amino acid targets, preserving the stereochemistry of the original α-carbon.[5]

Mechanistic Rationale

The synthesis proceeds through three key stages. First, the N-Boc-α-amino acid is activated, typically as an acid chloride or a mixed anhydride, to facilitate nucleophilic attack.[6] Second, the activated acid reacts with diazomethane to form an α-diazoketone intermediate. The final, crucial step is a silver(I)-catalyzed Wolff Rearrangement, where the α-diazoketone expels nitrogen gas to form a highly reactive ketene intermediate via a 1,2-rearrangement.[6] This rearrangement is stereoretentive, meaning the configuration of the chiral center is preserved. The ketene is then immediately trapped by an alcohol nucleophile, such as methanol, to yield the desired β-amino acid methyl ester.[6]

Experimental Workflow: Arndt-Eistert Synthesis

Caption: Workflow of the Arndt-Eistert homologation.

Protocol: Arndt-Eistert Synthesis of N-Boc-β-homophenylalanine Methyl Ester[1]

Warning: Diazomethane is highly toxic, explosive, and a potential carcinogen. It should only be generated and handled in a specialized fume hood with appropriate safety precautions by experienced personnel. Safer alternatives are discussed in Method 4.

Part A: Acid Chloride Formation

-

Dissolve N-Boc-(S)-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -15 °C in a cryocool bath.

-

Add N-methylmorpholine (1.1 eq) dropwise.

-

Slowly add isobutyl chloroformate (1.1 eq) to the mixture and stir for 15-20 minutes to form the mixed anhydride.

Part B: Diazoketone Synthesis

-

In a separate, appropriate apparatus, generate an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®).

-

Slowly add the ethereal diazomethane solution to the mixed anhydride solution from Part A at -15 °C. An excess is required to react with the HCl byproduct.[5]

-

Allow the reaction to warm slowly to room temperature and stir for an additional 3 hours. The reaction progress can be monitored by TLC for the disappearance of the activated acid.

Part C: Wolff Rearrangement and Esterification

-

Carefully concentrate the crude diazoketone solution under reduced pressure.

-

Dissolve the residue in methanol.

-

Add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate.

-

Gently heat the solution (e.g., to 50-60 °C) or expose it to photolytic conditions to initiate the Wolff Rearrangement. Nitrogen gas evolution should be observed.

-

After the reaction is complete (monitored by TLC), filter the catalyst, and concentrate the filtrate.

-

Purify the resulting N-Boc-β-amino acid methyl ester by silica gel column chromatography.

| Parameter | Value/Condition | Rationale |

| Starting Material | N-Boc-α-amino acid | Readily available chiral pool starting material. |

| Activation Reagent | Isobutyl chloroformate | Forms a highly reactive mixed anhydride for acylation. |

| Base | N-Methylmorpholine | Acts as an acid scavenger without significant side reactions. |

| Homologation Reagent | Diazomethane (CH₂N₂) | Source of the additional methylene group. |

| Rearrangement Catalyst | Ag₂O, AgOBz | Catalyzes nitrogen expulsion and the Wolff rearrangement. |

| Nucleophile/Solvent | Methanol (MeOH) | Traps the ketene intermediate to form the methyl ester. |

| Temperature | -15 °C to RT, then heat | Low temperature for stability of activated species and diazomethane; heat for rearrangement. |

Method 2: Conjugate Addition (Aza-Michael Reaction)

Conjugate addition, or the aza-Michael reaction, is a powerful and versatile C-N bond-forming strategy. In this context, it involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated ester, such as methyl acrylate.[7][8] The reaction is driven by the electronic nature of the substrate; the electronegative carbonyl group withdraws electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[8]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of an amine on the β-carbon of the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final β-amino ester product. The reaction can be catalyzed by acids or bases, or proceed under neutral, solvent-free conditions.[7] For the synthesis of N-Boc protected esters, a two-step approach is common: first, the conjugate addition using a suitable amine (e.g., benzylamine), followed by removal of the temporary group and protection with Boc-anhydride.

Experimental Workflow: Conjugate Addition

Caption: General workflow for conjugate addition synthesis.

Protocol: Two-Step Synthesis via Conjugate Addition[2]

This protocol describes the synthesis of a chiral β-amino ester using a chiral amine, which can then be N-protected.

Part A: Conjugate Addition

-

In a round-bottom flask, dissolve pentaerythritol tetraacrylate (1.0 eq) in diethyl ether.

-

Add (S)-α-methylbenzylamine (4.2 eq) under stirring.

-

Reflux the reaction mixture for 4 hours.

-

Add methanol (approx. 8-10 volumes relative to the acrylate) and continue to reflux for 8 hours to facilitate transesterification and release of the monomeric β-amino ester.[2]

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the product, (S)-methyl 3-((1-phenylethyl)amino)propanoate, by column chromatography.

Part B: Debenzylation and N-Boc Protection

-

Dissolve the product from Part A in methanol.

-

Add Palladium on carbon (10 wt%) catalyst.

-

Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the catalyst through Celite and concentrate the filtrate to obtain the free β-amino acid methyl ester.

-

Dissolve the crude amine in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) at 0 °C.[9]

-

Stir the reaction at room temperature for 10-12 hours.

-

Remove the THF in vacuo, dilute with water, and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final N-Boc-β-amino acid methyl ester.

Method 3: Asymmetric Hydrogenation of β-(Acylamino)acrylates

For applications requiring high enantiopurity, asymmetric hydrogenation is one of the most efficient and elegant methods.[10][11] This strategy involves the hydrogenation of a prochiral β-(acylamino)acrylate substrate using a chiral transition metal catalyst, typically based on rhodium complexed with a chiral phosphine ligand.[11][12]

Mechanistic Rationale & Catalyst Choice

The enantioselectivity of the reaction is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. Ligands such as DuPhos and BICP have proven highly effective for this transformation, often achieving enantiomeric excesses (ee) greater than 95%.[10][11] The choice of ligand, solvent, and hydrogen pressure can significantly impact both the reactivity and the enantioselectivity, with different ligands sometimes showing opposite selectivity for E/Z isomers of the substrate.[10]

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation[12][13]

Note: This is a general procedure. Optimal conditions (catalyst, ligand, solvent, pressure) are highly substrate-dependent.

-

The β-(acylamino)acrylate substrate is synthesized from the corresponding β-keto ester.[10]

-

In a glovebox, charge a pressure-rated reaction vessel with the β-(acylamino)acrylate substrate (1.0 eq) and the chiral rhodium catalyst (e.g., [Rh(COD)₂(BICP)]BF₄, 0.5-2 mol%).

-

Add an anhydrous, degassed solvent (toluene is often optimal).[10]

-

Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-300 psi).

-

Stir the reaction at room temperature for the required time (e.g., 12-24 hours).

-

Carefully vent the hydrogen gas and concentrate the reaction mixture.

-

The crude product can be purified by column chromatography. The N-acyl group can be exchanged for a Boc group if necessary.

| Catalyst System | Substrate Isomer | Typical H₂ Pressure | Solvent | Enantiomeric Excess (ee) | Reference |

| Rh-BICP | E or Z | 40-294 psi | Toluene | Up to 96% | [10] |

| Rh-Me-DuPhos | E | 40 psi | Toluene | Up to 99% | [10][11] |

Method 4: A Safer Alternative to Arndt-Eistert Homologation

Given the significant hazards associated with diazomethane and other toxic reagents like cyanides used in classical homologation methods, the development of safer alternatives is a high priority.[13] A recently developed, efficient method circumvents these hazardous reagents by starting from N-Boc-α-amino aldehydes.[14][15][16]

Mechanistic Rationale

This multi-step sequence begins with a Wittig-type reaction between an N-Boc-α-amino aldehyde and a methoxyphosphonium ylide.[15] The resulting methyl 2-methoxy-2-alkenoate is then subjected to a series of transformations: DIBAL-H reduction, enol-keto isomerization, and finally, oxidative cleavage with sodium periodate to yield the N-Boc-β³-amino acid. The final step is a standard methylation to afford the desired methyl ester.[15][16] This approach is not only safer but also highly scalable and suitable for a wide range of substrates.[14][17]

Experimental Workflow: Wittig-Based Homologation

Caption: A safer, multi-step homologation workflow.

Protocol: Multi-step Synthesis from an N-Boc-α-amino aldehyde[17][18]

Part A: Wittig-type Reaction

-

Synthesize the starting N-Boc-α-amino aldehyde from the corresponding N-Boc-α-amino acid.[15]

-

To a solution of the aldehyde in isopropanol, add phosphonium salt (1.2 eq) and potassium carbonate (K₂CO₃, 1.2 eq) at room temperature.

-

Stir the mixture for 5-12 hours.

-

Filter the solids and concentrate the filtrate. Purify by column chromatography to obtain the methyl 2-methoxy-2-alkenoate intermediate.

Part B: Reduction and Isomerization

-

Dissolve the intermediate from Part A in an anhydrous solvent like dichloromethane (DCM).

-

Cool to -78 °C and add DIBAL-H (diisobutylaluminium hydride) dropwise.

-

After the reaction is complete, quench carefully and perform an aqueous workup to yield the α-hydroxy ketone after enol-keto isomerization.

Part C: Oxidative Cleavage and Methylation

-

Dissolve the α-hydroxy ketone in a THF/MeOH/H₂O mixture.

-

Add sodium periodate (NaIO₄) and stir until the starting material is consumed.

-

Work up the reaction to isolate the N-Boc-β-amino acid.

-

Dissolve the crude acid in acetone, add anhydrous K₂CO₃ (3.0 eq) and methyl iodide (MeI, 1.5 eq).

-

Reflux the mixture for 10 hours.

-

Cool, filter the solids, and concentrate the filtrate. Purify by column chromatography to yield the final N-Boc-β³-amino acid methyl ester.[16]

Conclusion

The preparation of N-Boc-β-amino acid methyl esters can be achieved through several robust synthetic routes. The choice of method depends critically on factors such as the availability of starting materials, the required stereochemistry, scalability, and safety considerations. The classical Arndt-Eistert homologation offers a direct, stereoretentive path from α-amino acids but requires handling of hazardous diazomethane. Conjugate addition represents a versatile and fundamental approach for C-N bond formation. For achieving the highest levels of enantiopurity, asymmetric hydrogenation with chiral rhodium catalysts is the method of choice. Finally, modern, safer alternatives that avoid toxic reagents provide a compelling option for large-scale and process chemistry applications. By understanding the principles and practical details of each method, researchers can confidently synthesize these valuable building blocks for their discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 8. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. rsc.org [rsc.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 12. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 14. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of (R)-N-Boc-3-aminobutyric Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral β-amino acid building block utilized in the synthesis of peptidomimetics and other modified peptides. The incorporation of β-amino acids into peptide sequences can impart valuable properties, including enhanced metabolic stability against enzymatic degradation, constrained conformations, and the potential for novel biological activities.[1] These characteristics make this compound a valuable tool in drug discovery and development for creating peptide-based therapeutics with improved pharmacokinetic profiles and specific secondary structures.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Applications of this compound in Peptide Synthesis

The introduction of (R)-3-aminobutyric acid into a peptide backbone can lead to several advantageous modifications:

-

Increased Proteolytic Stability: The altered backbone structure resulting from the presence of a β-amino acid can render the peptide resistant to degradation by proteases, leading to a longer in vivo half-life.

-

Conformational Constraint: The additional methylene group in the backbone of β-amino acids restricts the conformational freedom of the peptide chain. This can help to stabilize specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[1]

-

Novel Secondary Structures: Peptides containing β-amino acids can fold into unique helical and sheet-like structures not observed in natural peptides, opening avenues for the design of novel bioactive molecules.

-

Peptidomimetics: this compound serves as a key building block for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1]

Data Presentation

While specific quantitative data for the coupling efficiency and yield of this compound in every possible peptide sequence is not extensively documented, the following tables provide representative data for the synthesis and purification of peptides containing sterically hindered or β-amino acids. These values can serve as a general guideline for expectations when incorporating this compound.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in Boc-SPPS

| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Reference |

| β-branched α-amino acid (e.g., Boc-L-Ile-OH) | HBTU/DIPEA | 60 - 120 | > 99 | [2] |

| β-branched α-amino acid (e.g., Boc-L-Ile-OH) | HATU/DIPEA | 30 - 60 | > 99 | [2] |

| Sterically hindered N-methyl amino acid | PyBrOP | Not specified | Significant Yield | Generic Data |

| This compound (Expected) | HATU/DIPEA or HCTU/DIPEA | 60 - 180 | > 98 | Estimated |

Note: Coupling efficiency is often monitored qualitatively using the Kaiser test. A negative test indicates a complete or near-complete reaction.

Table 2: Overall Yield and Purity of Modified Peptides After Purification

| Peptide Characteristics | Purification Method | Typical Overall Yield (%) | Typical Purity (%) | Reference |

| Synthetic Peptides (General) | RP-SPE | 6 - 70 | > 95 | [3] |

| Chimeric Peptide (20-mer) | RP-SPE | 37 | 96 | [3] |

| Peptides with Hindered Residues | RP-HPLC | 10 - 40 | > 95 | Generic Data |

| Peptide with (R)-3-aminobutyric acid (Expected) | RP-HPLC | 15 - 50 | > 95 | Estimated |

Note: Overall yield is highly dependent on the peptide sequence, length, and the efficiency of each synthesis and purification step.

Experimental Protocols

The following protocols describe the manual incorporation of this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents

-

This compound

-

Boc-compatible resin (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Kaiser test kit

-

Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

-

Cold diethyl ether

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of Boc-compatible resin in a reaction vessel.

-

Wash the resin three times with DCM.

-

Swell the resin in DCM for at least 30 minutes with gentle agitation.

-

Drain the DCM.

Protocol 2: Boc Deprotection

-

To the swollen resin, add a solution of 50% TFA in DCM.

-

Agitate the mixture for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin three times with DCM, followed by two times with isopropanol, and finally three times with DCM.

Protocol 3: Neutralization

-

To the deprotected resin, add a solution of 5-10% DIPEA in DCM.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin three times with DCM.

Protocol 4: Coupling of this compound

Due to the potential for steric hindrance with β-amino acids, the use of a potent coupling reagent is recommended.

-

Pre-activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HATU or HCTU (2-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4-8 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Immediately add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-3 hours.

-

Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling (double coupling) by repeating steps 1-4.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin three times with DMF and three times with DCM.

Protocol 5: Peptide Chain Elongation

Repeat the cycle of deprotection (Protocol 2), neutralization (Protocol 3), and coupling (Protocol 4, using the desired subsequent Boc-protected amino acid) until the desired peptide sequence is assembled.

Protocol 6: Final Cleavage and Deprotection

Caution: This step involves the use of strong, hazardous acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare the appropriate cleavage cocktail. For many peptides synthesized using Boc-SPPS, a common cocktail is HF:anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.

-

Carefully add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and other small molecules.

-

Dry the crude peptide under vacuum.

Protocol 7: Peptide Purification and Characterization

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used.

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. Further structural characterization can be performed using techniques like NMR spectroscopy.[4][5][6]

Visualization of Concepts

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Conceptual Impact of β-Amino Acid Incorporation on Peptide Properties

References

- 1. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Boc Deprotection of (R)-N-Boc-3-aminobutyric Acid